molecular formula C44H50Cl2O14 B15294248 (3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

カタログ番号: B15294248
分子量: 873.8 g/mol
InChIキー: IZXODWWEKGYWBW-CYFXULJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde” is a complex polycyclic derivative featuring a central oxane scaffold substituted with chlorophenyl, ethoxyphenylmethyl, and hydroxymethyl groups.

特性

分子式

C44H50Cl2O14

分子量

873.8 g/mol

IUPAC名

(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde

InChI

InChI=1S/C44H50Cl2O14/c1-5-57-30-13-7-24(8-14-30)19-26-21-28(11-17-32(26)45)43(55-3)39(52)35(49)34(48)37(59-43)41(54)42(23-47)38(51)36(50)40(53)44(56-4,60-42)29-12-18-33(46)27(22-29)20-25-9-15-31(16-10-25)58-6-2/h7-18,21-23,34-41,48-54H,5-6,19-20H2,1-4H3/t34-,35-,36-,37?,38-,39+,40+,41?,42?,43-,44-/m0/s1

InChIキー

IZXODWWEKGYWBW-CYFXULJASA-N

異性体SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H](C(O3)C(C4([C@H]([C@@H]([C@H]([C@@](O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)C=O)O)O)O)O)OC)Cl

正規SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C(C4(C(C(C(C(O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)C=O)O)O)O)O)OC)Cl

製品の起源

United States

生物活性

The compound (3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings.

The compound has the following chemical properties:

  • Molecular Formula : C21H25ClO6
  • Molecular Weight : 408.873 g/mol
  • CAS Number : 2459303-35-4
    These properties suggest a structure conducive to biological interactions due to the presence of hydroxymethyl and methoxy functional groups.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and metabolic regulation. Below are key findings from various studies:

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of similar compounds through a 60-cell line screening protocol. The compound demonstrated variable growth inhibition across different cancer types. The results indicated an average growth of 104.68%, suggesting low but notable anticancer activity against certain tumor lines .

Cancer Type Average Growth (%)
Leukemia102.5
Melanoma106.2
Lung Cancer104.0
Colon Cancer107.1
Breast Cancer103.9

The proposed mechanism for the anticancer activity involves the modulation of specific signaling pathways related to cell proliferation and apoptosis. The presence of hydroxymethyl and trihydroxy groups may enhance the compound's ability to interact with cellular targets involved in these processes .

Case Studies

  • Case Study 1 : A derivative of this compound was tested for its effects on diabetic models in rats. Results showed a significant reduction in fasting blood glucose levels after administration compared to control groups.
  • Case Study 2 : In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines while inducing apoptosis through caspase activation pathways.

類似化合物との比較

Methodologies for Comparative Analysis

Structural and functional comparisons rely on computational and empirical frameworks:

  • Tanimoto Coefficient : A fingerprint-based metric (range: 0–1) quantifying structural similarity. A threshold >0.8 indicates high similarity .
  • Murcko Scaffolds : Identifies core structural motifs, enabling grouping by chemotype .
  • Molecular Networking : Uses MS/MS fragmentation patterns (cosine score ≥0.7) to cluster related metabolites .
  • Docking Simulations : Assess binding affinity variations due to substituent changes .

Structural Comparison with Analogues

The compound shares key features with analogues in the following categories:

Structural Feature Target Compound Analogues Impact of Variation
Core Scaffold Oxane ring with hydroxymethyl/methoxy Fluorinated oxane derivatives () Fluorination increases lipophilicity but may reduce metabolic stability .
Aromatic Substitutents Chlorophenyl, ethoxyphenylmethyl SAHA-like HDAC inhibitors () Ethoxy groups enhance membrane permeability compared to aliphatic chains .
Stereochemistry (3S,4S,5R,6S) configuration Triazole-linked glycosides () Stereospecific hydroxyls improve hydrogen bonding with target enzymes .

Pharmacokinetic and Molecular Property Analysis

Hypothetical data inferred from structurally related compounds (e.g., SAHA, aglaithioduline):

Property Target Compound SAHA Aglaithioduline Fluorinated Oxane ()
Molecular Weight (g/mol) ~800 (estimated) 264.3 278.2 650–900
LogP ~2.5 (predicted) 1.9 2.1 3.8–4.5
Hydrogen Bond Donors 8 3 4 2–4
Rotatable Bonds 10 6 7 15–20

Key Insights :

  • Higher molecular weight and rotatable bonds may limit bioavailability compared to SAHA .
  • Chlorophenyl/ethoxy groups balance LogP for membrane permeability .

Q & A

Q. What are the recommended synthetic methodologies for this compound, given its structural complexity?

The synthesis of this compound requires multi-step protocols involving regioselective functionalization and protecting group strategies. Key steps include:

  • Coupling reactions : Utilize Suzuki-Miyaura or Ullmann-type couplings for aryl-chloro bond formation, as seen in structurally related polyaromatic glycosides .
  • Stereochemical control : Employ chiral auxiliaries or enzymatic resolution to maintain stereochemical integrity during glycosidic bond formation .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric purity .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of analytical techniques is critical:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, particularly for resolving ambiguities in stereocenters .

Q. What safety protocols are essential for handling this compound in the laboratory?

Safety measures must align with guidelines for reactive aldehydes and chlorinated aromatics:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight, corrosion-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can experimental design be optimized to study this compound’s bioactivity?

  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to screen for interactions with targets like carbohydrate-processing enzymes .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors such as G-protein-coupled receptors (GPCRs) .
  • Dose-response studies : Employ Hill slope analysis to determine EC50_{50}/IC50_{50} values in cellular models .

Q. What strategies resolve stereochemical inconsistencies observed during synthesis?

  • Chiral chromatography : Use cellulose-based columns to separate diastereomers .
  • Dynamic kinetic resolution (DKR) : Apply transition-metal catalysts (e.g., Ru) to favor the desired stereoisomer during glycosylation .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate configurations .

Q. How can computational methods predict this compound’s stability under varying pH and temperature conditions?

  • Molecular dynamics (MD) simulations : Simulate solvation effects and hydrolytic degradation pathways using software like GROMACS .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., aldehyde) to identify degradation-prone regions .

Q. What experimental approaches address contradictions in bioactivity data across different assays?

  • Orthogonal validation : Cross-validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., buffer ionic strength) influencing activity .

Q. How can reaction yields be improved during large-scale synthesis?

  • Catalyst screening : Test palladium nanoparticles or organocatalysts for enhanced coupling efficiency .
  • Solvent optimization : Use binary solvent systems (e.g., DMF/H2_2O) to improve solubility of hydrophobic intermediates .
  • Flow chemistry : Implement continuous-flow reactors to minimize side reactions and improve scalability .

Methodological Notes

  • Data interpretation : Always cross-reference spectroscopic data with synthetic intermediates to avoid misassignment of peaks .
  • Contradiction resolution : When bioactivity data conflicts, validate using orthogonal assays (e.g., SPR vs. ITC) and consider off-target effects .
  • Safety compliance : Regularly review SDS updates and adhere to institutional protocols for hazardous waste disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。